molecular formula C10H11NO B3345440 5,8-Methanoisoquinoline, 5,6,7,8-tetrahydro-, 2-oxide CAS No. 105275-31-8

5,8-Methanoisoquinoline, 5,6,7,8-tetrahydro-, 2-oxide

Cat. No.: B3345440
CAS No.: 105275-31-8
M. Wt: 161.2 g/mol
InChI Key: PRRAOXCIDJVXPM-UHFFFAOYSA-N
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Description

5,8-Methanoisoquinoline, 5,6,7,8-tetrahydro-, 2-oxide is a chemical compound with the molecular formula C10H11NO It is a derivative of isoquinoline, featuring a methano bridge and an oxide group

Chemical Reactions Analysis

5,8-Methanoisoquinoline, 5,6,7,8-tetrahydro-, 2-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the oxide group to other functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5,8-Methanoisoquinoline, 5,6,7,8-tetrahydro-, 2-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism by which 5,8-Methanoisoquinoline, 5,6,7,8-tetrahydro-, 2-oxide exerts its effects involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

5,8-Methanoisoquinoline, 5,6,7,8-tetrahydro-, 2-oxide can be compared with other similar compounds such as:

    5,6,7,8-Tetrahydroquinoline: A related compound without the methano bridge and oxide group.

    Isoquinoline: The parent compound without the tetrahydro and methano modifications.

    Quinoline: A structurally similar compound with different functional groups.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

4-oxido-4-azoniatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-11-4-3-9-7-1-2-8(5-7)10(9)6-11/h3-4,6-8H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRAOXCIDJVXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3=C2C=[N+](C=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548441
Record name 2-Oxo-5,6,7,8-tetrahydro-5,8-methano-2lambda~5~-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105275-31-8
Record name 5,8-Methanoisoquinoline, 5,6,7,8-tetrahydro-, 2-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105275-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-5,6,7,8-tetrahydro-5,8-methano-2lambda~5~-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Methanoisoquinoline, 5,6,7,8-tetrahydro-, 2-oxide
Reactant of Route 2
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5,8-Methanoisoquinoline, 5,6,7,8-tetrahydro-, 2-oxide
Reactant of Route 4
5,8-Methanoisoquinoline, 5,6,7,8-tetrahydro-, 2-oxide
Reactant of Route 5
5,8-Methanoisoquinoline, 5,6,7,8-tetrahydro-, 2-oxide
Reactant of Route 6
5,8-Methanoisoquinoline, 5,6,7,8-tetrahydro-, 2-oxide

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